![molecular formula C25H23FN2O4S2 B2523180 N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 941900-80-7](/img/structure/B2523180.png)

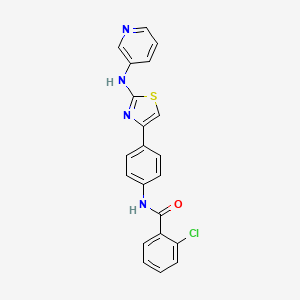

N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide" is a structurally complex molecule that may have potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be useful in understanding the compound .

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that introduce various functional groups to a core structure. For instance, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides involves starting from substituted benzaldehydes and involves the introduction of substituents such as fluorine, hydroxy, methoxy, or trimethoxy moieties . This suggests that the synthesis of the compound may also involve multiple steps, including the introduction of a fluorine substituent and the attachment of a methoxyphenylsulfonyl group.

Molecular Structure Analysis

The molecular structure of a compound significantly influences its physical and chemical properties. For example, the study of closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides reveals that different substituents on the benzamide ring can lead to different modes of supramolecular aggregation, despite similar molecular conformations . This indicates that the molecular structure of "N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide" would likely influence its behavior in a solid state, potentially affecting its crystal packing and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of a compound is closely related to its functional groups. For example, Schiff bases, which are characterized by a C=N bond, can exhibit tautomerism, which plays a role in their photochromic and thermochromic characteristics . The presence of a sulfonamide group, as seen in the compound of interest, could imply potential reactivity with nucleophiles or electrophiles, and the possibility of engaging in hydrogen bonding due to the presence of nitrogen and oxygen atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For instance, the crystal structures of N-(4-fluorobenzoyl)benzenesulfonamide and its methylated derivative show that the lengths of hydrogen bonds and other intermolecular interactions can vary, affecting the overall two-dimensional architecture of the crystal . Additionally, the sensitivity of certain benzothiazole derivatives to pH changes and metal cations suggests that the compound may also exhibit similar sensitivity, which could be explored for sensor applications .

Applications De Recherche Scientifique

Applications in Photodynamic Therapy

A study focused on the synthesis and characterization of new zinc phthalocyanine derivatives, highlighting their potential in photodynamic therapy for cancer treatment. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II photosensitizers in cancer treatment. Their synthesis process and properties, including photophysical and photochemical characteristics, suggest a promising application in therapeutic approaches targeting cancer cells through photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Fluorescence Probing for Thiophenols

Another study elaborates on the development of a reaction-based fluorescent probe for discriminating thiophenols over aliphatic thiols. The probe, utilizing a specific molecular design, showcases high sensitivity and selectivity, with a detection limit of 20 nM for thiophenols. This research contributes to the chemical, biological, and environmental sciences by providing a powerful tool for the selective detection of thiophenols, which are relevant toxic and biologically active compounds (Wang et al., 2012).

Anticancer Potential

Research into novel aminothiazole-paeonol derivatives has shown high anticancer potential, particularly against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines. The study emphasizes the synthesis, characterization, and evaluation of these derivatives, identifying compounds with potent inhibitory activity and suggesting their potential as lead compounds for developing new anticancer agents (Tsai et al., 2016).

Antitubercular Agents

A study on benzene sulfonamide pyrazole thio-oxadiazole hybrids outlines their synthesis and evaluation as antimicrobial and antitubercular agents. These compounds demonstrated promising activity against various bacterial strains and were particularly effective against the tubercular strain H37Rv. The research highlights the potential of these hybrids as innovative treatments for tuberculosis, underscoring the importance of developing potent and effective antimycobacterial agents (Shingare et al., 2018).

Propriétés

IUPAC Name |

N-benzyl-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23FN2O4S2/c1-32-20-10-12-21(13-11-20)34(30,31)15-5-8-24(29)28(17-18-6-3-2-4-7-18)25-27-22-14-9-19(26)16-23(22)33-25/h2-4,6-7,9-14,16H,5,8,15,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMFUIIXADFFDHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23FN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2523099.png)

![N-(furan-2-ylmethyl)-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2523102.png)

![7-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2523111.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2523113.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide](/img/structure/B2523116.png)

![1-[4-(4-Chlorophenyl)phenyl]sulfonylpiperidine](/img/structure/B2523117.png)

![6-cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2523118.png)

![2-[1-carboxy-2-(methylsulfanyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2523120.png)